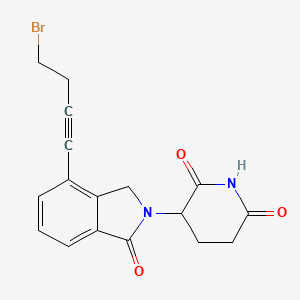

Lenalidomide-acetylene-Br

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H15BrN2O3 |

|---|---|

Molekulargewicht |

375.2 g/mol |

IUPAC-Name |

3-[7-(4-bromobut-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C17H15BrN2O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,2,7-10H2,(H,19,21,22) |

InChI-Schlüssel |

ZILZKVZXYARDOJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCBr |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanism of Action of Lenalidomide-Acetylene-Br: A Technical Guide to a Key Building Block for Targeted Protein Degradation

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Lenalidomide-acetylene-Br, a critical chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction: The Role of this compound in PROTAC Technology

This compound is a derivative of Lenalidomide, an immunomodulatory drug with well-established anti-cancer properties. The core function of this modified molecule is to act as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The acetylene-bromide group serves as a versatile chemical handle, or linker, enabling the conjugation of the Lenalidomide moiety to a ligand designed to bind a specific protein of interest (POI). This bifunctional design is the cornerstone of PROTAC technology, which hijacks the cell's natural protein disposal system to selectively eliminate disease-causing proteins.

In essence, a PROTAC constructed with this compound acts as a molecular bridge, bringing a target protein into close proximity with the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome, leading to its clearance from the cell.

This guide will delve into the specifics of this mechanism, using two well-characterized PROTACs, SD-36 and HJM-561, as illustrative examples. SD-36 targets the transcription factor STAT3 for degradation, while HJM-561 targets the Epidermal Growth Factor Receptor (EGFR), particularly mutants resistant to conventional inhibitors.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of a PROTAC utilizing a this compound-derived warhead can be dissected into a series of sequential steps, as illustrated in the signaling pathway diagram below.

Quantitative Data Summary

The efficacy of PROTACs derived from this compound can be quantified through various in vitro and cellular assays. The following tables summarize key quantitative data for the exemplar PROTACs, SD-36 and HJM-561.

Table 1: Quantitative Data for SD-36 (STAT3 Degrader)

| Parameter | Value | Cell Line/System | Description |

| Binding Affinity (Kd) to STAT3 | ~50 nM | In vitro | Measures the binding strength of the STAT3-targeting moiety of SD-36 to the STAT3 protein. |

| IC50 (STAT3 Transcriptional Activity) | 10 nM | STAT3-luciferase reporter assay | Concentration of SD-36 required to inhibit 50% of STAT3's transcriptional activity. |

| IC50 (Cell Viability) | 35 nM | MOLM-16 | Concentration of SD-36 required to inhibit the growth of 50% of MOLM-16 cells.[1] |

| DC50 (STAT3 Degradation) | 0.12 µM - 0.38 µM | MOLM-16 | Concentration of SD-36 required to degrade 50% of the total STAT3 protein.[2] |

Table 2: Quantitative Data for HJM-561 (EGFR Degrader)

| Parameter | Value | Cell Line | Description |

| DC50 (EGFR Del19/T790M/C797S Degradation) | 9.2 nM | Ba/F3 | Concentration of HJM-561 required to degrade 50% of the triple-mutant EGFR protein.[3][4] |

| DC50 (EGFR L858R/T790M/C797S Degradation) | 5.8 nM | Ba/F3 | Concentration of HJM-561 required to degrade 50% of the triple-mutant EGFR protein.[3][4] |

| IC50 (Cell Viability, Del19/T790M/C797S) | 15.6 nM | Ba/F3 | Concentration of HJM-561 required to inhibit the growth of 50% of Ba/F3 cells expressing this EGFR mutant.[3] |

| IC50 (Cell Viability, L858R/T790M/C797S) | 17.0 nM | Ba/F3 | Concentration of HJM-561 required to inhibit the growth of 50% of Ba/F3 cells expressing this EGFR mutant.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PROTACs derived from this compound.

Protein Degradation Assay (Western Blotting)

This protocol is used to quantify the reduction in the total amount of the target protein following treatment with the PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MOLM-16 for SD-36, or Ba/F3 expressing EGFR mutants for HJM-561) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for specified time periods (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein (e.g., anti-STAT3 or anti-EGFR) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol measures the effect of the PROTAC on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours).

-

Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

In Vitro Ubiquitination Assay

This assay directly demonstrates the ubiquitination of the target protein in the presence of the PROTAC.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, and the E3 ligase complex (e.g., recombinant CRBN/DDB1).

-

PROTAC Addition: Add the PROTAC or vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

-

Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein or an antibody against ubiquitin. An increase in high molecular weight bands corresponding to the ubiquitinated target protein indicates a positive result.

Signaling Pathways and Cellular Consequences

The degradation of the target protein by a this compound-based PROTAC initiates a cascade of downstream cellular events. The specific consequences depend on the function of the degraded protein.

Downstream Effects of STAT3 Degradation by SD-36

STAT3 is a key transcription factor involved in cell proliferation, survival, and differentiation. Its degradation by SD-36 leads to:

-

Inhibition of STAT3-dependent gene transcription: This includes the downregulation of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) and cell cycle regulators (e.g., c-Myc, Cyclin D1).

-

Induction of apoptosis: The loss of anti-apoptotic signals triggers programmed cell death.

-

Cell cycle arrest: The downregulation of key cell cycle proteins halts cell proliferation.

Downstream Effects of EGFR Degradation by HJM-561

EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways crucial for cancer cell growth and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Degradation of mutant EGFR by HJM-561 results in:

-

Inhibition of downstream signaling: The ablation of the receptor prevents the activation of pro-survival pathways.

-

Inhibition of cell proliferation: The loss of growth signals leads to a halt in cell division.

-

Overcoming drug resistance: By degrading the mutant EGFR that is insensitive to conventional inhibitors, HJM-561 can restore therapeutic efficacy.

Conclusion

This compound is a powerful and versatile building block in the rapidly advancing field of targeted protein degradation. Its ability to effectively recruit the E3 ligase Cereblon provides a robust platform for the development of PROTACs against a wide array of high-value therapeutic targets. The examples of SD-36 and HJM-561 highlight the potential of this technology to address previously "undruggable" proteins and to overcome mechanisms of drug resistance. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development in this exciting area of therapeutic innovation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays to monitor degradation of the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Characterization of Lenalidomide-acetylene-Br

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of Lenalidomide-acetylene-Br, a derivative of the immunomodulatory drug lenalidomide (B1683929). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound serves as a valuable chemical tool, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

Lenalidomide is a potent thalidomide (B1683933) analog with significant anti-cancer, anti-inflammatory, and immunomodulatory properties.[1][2][3] It is widely used in the treatment of multiple myeloma and other hematological malignancies.[1][2] The mechanism of action of lenalidomide is multifaceted, primarily involving the modulation of the E3 ubiquitin ligase cereblon (CRBN), leading to the degradation of specific substrate proteins.[4][5] The derivatization of lenalidomide, such as through the introduction of an acetylene-bromide functional group, opens up avenues for its use in novel therapeutic modalities like PROTACs, which are designed to induce the degradation of target proteins. This compound, with its terminal bromide and acetylene (B1199291) functionalities, is a key building block for the construction of these bifunctional molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-(4-(4-bromobut-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | [6] |

| CAS Number | 2619512-84-2 | [6] |

| Chemical Formula | C17H15BrN2O3 | [6] |

| Molecular Weight | 375.22 g/mol | [6] |

| Exact Mass | 374.0266 | [6] |

| Elemental Analysis | C, 54.42%; H, 4.03%; Br, 21.30%; N, 7.47%; O, 12.79% | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A proposed synthetic route is outlined below, based on established methods for the synthesis of lenalidomide and its derivatives.[7][8][9][10][11]

Proposed Synthetic Scheme

A plausible synthetic pathway involves the initial synthesis of the lenalidomide core structure, followed by the introduction of the acetylene-bromide side chain.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

-

Materials: Methyl 2-methyl-3-nitrobenzoate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4).

-

Procedure: A solution of methyl 2-methyl-3-nitrobenzoate in CCl4 is treated with NBS and a catalytic amount of AIBN. The mixture is refluxed under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.[8]

Step 2: Synthesis of 3-(7-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

-

Materials: Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione (B110489) hydrochloride, Triethylamine (B128534) (Et3N), Acetonitrile (B52724).

-

Procedure: To a suspension of 3-aminopiperidine-2,6-dione hydrochloride in acetonitrile, triethylamine is added, and the mixture is stirred at room temperature. A solution of methyl 2-(bromomethyl)-3-nitrobenzoate in acetonitrile is then added dropwise. The reaction mixture is heated to reflux and stirred overnight. After cooling, the precipitate is collected by filtration, washed with water and ethanol, and dried to yield the product.[7][10]

Step 3: Synthesis of Lenalidomide

-

Materials: 3-(7-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure: The nitro intermediate is dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated in a Parr apparatus under hydrogen pressure. Upon completion of the reaction (monitored by TLC or HPLC), the catalyst is filtered off, and the solvent is evaporated to give lenalidomide.[11]

Step 4: Synthesis of this compound

-

Materials: Lenalidomide, 1-bromo-4-iodobut-1-yne, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), Copper(I) iodide (CuI), Triethylamine, Dimethylformamide (DMF).

-

Procedure: Lenalidomide is dissolved in a mixture of DMF and triethylamine. The solution is degassed with argon. Pd(PPh3)4 and CuI are then added, followed by the dropwise addition of 1-bromo-4-iodobut-1-yne. The reaction is stirred at room temperature under an argon atmosphere until completion. The solvent is removed in vacuo, and the residue is purified by column chromatography to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The following analytical techniques are recommended.

Summary of Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the piperidine-2,6-dione moiety, the isoindolinone core, and the bromobutyl-acetylene chain. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyls of the dione (B5365651) and isoindolinone, aromatic carbons, and the carbons of the acetylene and alkyl bromide. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (m/z = 374.0266 for [M]+). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, with a specific retention time under defined chromatographic conditions. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for N-H, C=O, C≡C, and C-Br functional groups. |

Detailed Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[3]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., acetonitrile) is common.[12]

-

Flow Rate: A flow rate of approximately 1.0 mL/min is generally suitable.[13]

-

Detection: UV detection at 210 nm is appropriate for this chromophore-containing molecule.[3]

-

Purpose: To determine the purity of the synthesized compound and to monitor reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3) can be used.

-

¹H NMR: Provides information on the proton environment in the molecule, allowing for the confirmation of the overall structure.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

Purpose: To elucidate the chemical structure of the final product and intermediates.

Mass Spectrometry (MS)

-

Ionization Technique: Electrospray ionization (ESI) is a suitable method.

-

Analysis Mode: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing an accurate mass measurement.

-

Purpose: To confirm the molecular weight and elemental formula of the synthesized compound.

Biological Activity and Signaling Pathways

Lenalidomide exerts its therapeutic effects through various mechanisms, primarily by binding to the CRBN E3 ubiquitin ligase complex.[4][5] This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] The degradation of these factors is crucial for the anti-myeloma and immunomodulatory activities of lenalidomide.

Lenalidomide's Mechanism of Action

Caption: Mechanism of action of Lenalidomide via the CRL4-CRBN E3 ligase complex.

Immunomodulatory Effects

Beyond its direct anti-tumor effects, lenalidomide also modulates the immune system. It enhances T-cell and Natural Killer (NK) cell activity and alters the production of various cytokines.[2][5]

References

- 1. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lenalidomide? [synapse.patsnap.com]

- 3. ijpar.com [ijpar.com]

- 4. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 10. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 11. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. jjournals.ju.edu.jo [jjournals.ju.edu.jo]

An In-Depth Technical Guide to Lenalidomide-Acetylene-Br for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Lenalidomide-acetylene-Br, a key building block for the development of Proteolysis Targeting Chimeras (PROTACs). It covers its synthesis, mechanism of action, and the experimental protocols required for its successful application in targeted protein degradation.

Introduction to Lenalidomide (B1683929) in PROTACs

Lenalidomide is a derivative of thalidomide (B1683933) and a well-established immunomodulatory drug. In the realm of targeted protein degradation, lenalidomide and its analogues function as potent E3 ligase recruiters. Specifically, they bind to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. By incorporating a lenalidomide moiety into a PROTAC, researchers can hijack this cellular machinery to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest (POI).

The "this compound" molecule is a bifunctional linker precursor. It contains the lenalidomide core for CRBN engagement and a bromo-acetylene functional group. This group serves as a versatile chemical handle for conjugation to a ligand that binds to the target protein, thus forming the final PROTAC molecule. The alkyne component allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a highly efficient and specific method for PROTAC synthesis. The bromine atom offers an alternative site for nucleophilic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | 3-(4-(4-bromobut-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | [1] |

| CAS Number | 2619512-84-2 | [1] |

| Molecular Formula | C₁₇H₁₅BrN₂O₃ | [1] |

| Molecular Weight | 375.22 g/mol | [1] |

| Exact Mass | 374.0266 | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark. | [1] |

Mechanism of Action

PROTACs assembled using this compound operate by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, leads to the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

References

An In-depth Technical Guide to Lenalidomide-acetylene-Br: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lenalidomide-acetylene-Br, a crucial chemical intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). While not a therapeutic agent itself, its discovery and synthesis are integral to the advancement of novel drug discovery platforms aimed at targeted protein degradation.

Introduction to this compound

This compound is a heterobifunctional chemical linker. Its structure is designed to incorporate a Lenalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a bromo-acetylene functional group, which allows for further chemical modification to attach a ligand for a target protein. This molecule is a foundational component for creating PROTACs, which are designed to bring a target protein into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

One notable application of this linker is in the synthesis of HJM-561, a potent and selective orally active EGFR PROTAC designed to inhibit Osimertinib-resistant EGFR triple mutations.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its use in synthetic chemistry and for regulatory purposes.

| Property | Value | Source |

| Catalogue Number | PA 12 0621034 | [3] |

| CAS Number | 2619512-84-2 | [3] |

| Molecular Formula | C₁₇H₁₅BrN₂O₃ | [3] |

| Molecular Weight | 375.22 g/mol | [3] |

Conceptual Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be conceptualized based on standard organic chemistry principles and the known structure of the molecule. The following represents a likely, generalized workflow for its synthesis.

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

Lenalidomide

-

A suitable bromo-aromatic compound with a terminal alkyne

-

Appropriate solvents (e.g., DMF, DMSO)

-

Coupling reagents (e.g., DCC, EDC)

-

Bases (e.g., DIPEA, triethylamine)

-

Purification materials (e.g., silica (B1680970) gel for chromatography)

Methodology:

-

Activation of Lenalidomide: The carboxylic acid group of Lenalidomide is activated to form a more reactive intermediate. This can be achieved using standard coupling reagents.

-

Coupling Reaction: The activated Lenalidomide is then reacted with a bromo-aromatic amine or alcohol that also contains an acetylene (B1199291) group. This forms an amide or ester linkage, respectively, connecting the Lenalidomide moiety to the bromo-acetylene-containing aromatic ring.

-

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified, typically by column chromatography, to yield pure this compound.

-

Characterization: The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Mechanism of Action in a PROTAC Context

This compound itself does not have a biological mechanism of action. Its function is realized when it is incorporated into a PROTAC. The following diagram illustrates the general mechanism of action for a PROTAC that utilizes a Lenalidomide-based linker.

Caption: General mechanism of action for a PROTAC utilizing a Lenalidomide-based linker.

Visualized Synthetic Workflow

The conceptual synthesis of a PROTAC using this compound can be visualized as a multi-step process. The diagram below outlines the key stages from starting materials to the final PROTAC molecule.

Caption: Conceptual workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound represents a critical advancement in the field of targeted protein degradation. While its own "history" is embedded in the broader development of PROTAC technology, its availability provides a versatile and powerful tool for researchers. The ability to readily incorporate the CRBN-recruiting Lenalidomide moiety allows for the rapid development of novel PROTACs against a wide range of therapeutic targets. This technical guide provides a foundational understanding of its properties, synthesis, and application, serving as a valuable resource for scientists and developers in the ongoing quest for new and more effective medicines.

References

An In-depth Technical Guide to the Binding Affinity of Lenalidomide-acetylene-Br to Cereblon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929) and its derivatives are pivotal in the field of targeted protein degradation, primarily through their interaction with the E3 ubiquitin ligase Cereblon (CRBN). This interaction forms the basis for the mechanism of action of immunomodulatory drugs (IMiDs) and is a cornerstone in the development of Proteolysis-Targeting Chimeras (PROTACs). "Lenalidomide-acetylene-Br" is a chemically modified analog of lenalidomide, engineered as a versatile linker for the synthesis of PROTACs.[1][2][3] This guide provides a comprehensive technical overview of the binding affinity of lenalidomide and its derivatives to Cereblon, serving as a foundational reference for understanding the engagement of molecules like this compound.

This compound is specifically designed to retain the high-affinity binding to CRBN characteristic of its parent compound, while the acetylene (B1199291) and bromine moieties offer reactive handles for the attachment of linkers and target-protein-binding ligands, essential for PROTAC assembly.[4] The binding of the lenalidomide component to CRBN is the critical first step in the formation of a ternary complex, which also includes a target protein, ultimately leading to the target's ubiquitination and degradation by the proteasome.[4]

Quantitative Binding Affinity Data

The binding affinity of lenalidomide and its analogs to Cereblon has been determined using various biophysical techniques. The following table summarizes key binding affinity data, providing a comparative reference. It is important to note that affinity values can vary based on the specific experimental conditions and the protein construct used (e.g., full-length CRBN vs. the thalidomide-binding domain).

| Compound | Assay Type | Binding Constant | Source |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | KD: 0.6 µM (for CRBN:DDB1) | [5] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | KD: 19 µM (for CRBN-TBD) | [5] |

| Lenalidomide | Competitive Binding | IC50: ~2 µM | [6][7] |

| Lenalidomide | Fluorescence Polarization (FP) | pIC50: 5.82 (IC50: 1.5 µM) | [8] |

| Pomalidomide (B1683931) | Isothermal Titration Calorimetry (ITC) | Kd: ~157 nM | |

| Thalidomide (B1683933) | Isothermal Titration Calorimetry (ITC) | Kd: ~250 nM |

Signaling Pathway

Lenalidomide and its derivatives function as "molecular glues" by inducing and stabilizing the interaction between CRBN and its neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10] This leads to their ubiquitination and subsequent degradation by the proteasome, which is central to the therapeutic effects of these compounds in multiple myeloma.[9][11]

Experimental Protocols

Accurate determination of binding affinity is crucial for the development of effective CRBN-targeting compounds. The following are detailed protocols for commonly used biophysical assays.

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.

Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a much larger protein like CRBN, its rotation slows significantly, leading to an increase in fluorescence polarization. In a competitive assay, an unlabeled test compound that binds to CRBN will displace the fluorescent tracer, causing a decrease in polarization.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant CRBN protein (often as a complex with DDB1).

-

Prepare a stock solution of a fluorescently labeled thalidomide or lenalidomide tracer (e.g., Cy5-labeled thalidomide) in an appropriate buffer (e.g., TRIS or HEPES-based buffer with additives like NaCl, DTT, and a non-ionic detergent).

-

Prepare serial dilutions of the test compound (e.g., this compound).

-

-

Assay Procedure:

-

In a low-volume, black microplate, add the assay buffer.

-

Add the test compound at various concentrations.

-

Add the fluorescent tracer at a fixed final concentration.

-

Initiate the reaction by adding the CRBN protein to a fixed final concentration.

-

Incubate the plate at room temperature, protected from light, to reach binding equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

-

Plot the millipolarization (mP) values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[12][13]

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14]

Principle: ITC measures the heat change that occurs when a ligand is titrated into a solution containing a protein. The resulting binding isotherm can be used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[15]

Methodology:

-

Sample Preparation:

-

Express and purify recombinant human Cereblon, often in complex with DDB1, to ensure stability and proper folding.

-

Prepare a solution of the purified protein in a well-defined ITC buffer (e.g., phosphate (B84403) or HEPES buffer). The exact same buffer must be used to dissolve the ligand to avoid artifacts from heats of dilution.

-

Prepare a solution of the test compound in the same ITC buffer.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the test compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

-

A control experiment, titrating the ligand into the buffer alone, is performed to measure the heat of dilution.

-

-

Data Analysis:

-

Integrate the raw heat flow data to obtain the heat change per injection.

-

Subtract the heat of dilution from the experimental data.

-

Plot the corrected heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.[15]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique for real-time monitoring of biomolecular interactions.[16]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).[17][18][19]

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).

-

Immobilize purified CRBN protein onto the sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).

-

-

Binding Analysis:

-

Flow a solution of the test compound (analyte) at various concentrations over the sensor chip surface.

-

Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association phase.

-

Flow a buffer solution without the analyte over the chip to monitor the dissociation phase.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

Fit the corrected sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

-

Conclusion

This compound serves as a critical component in the construction of PROTACs, leveraging the well-established and high-affinity interaction between the lenalidomide scaffold and Cereblon. While direct binding data for this specific linker molecule is not extensively published, the wealth of information available for lenalidomide and its analogs provides a robust framework for understanding its binding characteristics. The experimental protocols detailed in this guide offer standardized methods for quantifying the binding affinity of such derivatives to CRBN, which is an essential step in the design and optimization of novel protein degraders. A thorough characterization of this initial binding event is paramount to the successful development of potent and selective therapeutics based on the targeted degradation of disease-causing proteins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lenalidomide inhibits the proliferation of CLL cells via a cereblon/p21WAF1/Cip1-dependent mechanism independent of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. zaguan.unizar.es [zaguan.unizar.es]

- 15. benchchem.com [benchchem.com]

- 16. SPR: Surface Plasmon Resonance – MOSBRI.eu [mosbri.eu]

- 17. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Lenalidomide-Acetylene-Br: A Technical Guide to its Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. A critical component in the design of effective PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for tagging the target protein for degradation.

Lenalidomide (B1683929), an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Its derivatives are frequently incorporated into PROTAC design. This technical guide focuses on a specific, functionalized derivative: Lenalidomide-acetylene-Br. This molecule serves as a versatile building block, or linker, for the synthesis of PROTACs, providing reactive handles for conjugation to a target-binding ligand.[3][4] This guide will provide an in-depth overview of its chemical properties, its role in the synthesis and mechanism of action of PROTACs, detailed experimental protocols for its use, and a case study on its application in the development of an Epidermal Growth Factor Receptor (EGFR) degrader.

Chemical Properties and Structure

This compound is a derivative of lenalidomide featuring an acetylene (B1199291) group and a terminal bromine atom. These modifications are strategically introduced to serve as chemical handles for the covalent attachment of a linker and a warhead (a ligand that binds to the target protein), thereby facilitating the construction of a PROTAC.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C17H15BrN2O3 | [4] |

| Molecular Weight | 375.22 g/mol | [4] |

| IUPAC Name | 3-(4-(4-bromobut-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | [4] |

| CAS Number | 2619512-84-2 | [4] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO | [6] |

| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) | [6] |

Role in Targeted Protein Degradation: The PROTAC Mechanism

This compound functions as the Cereblon-binding moiety within a PROTAC. The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[7] In the case of PROTACs synthesized using this compound, the E3 ligase recruited is Cereblon (CRBN).

The formation of this ternary complex brings the target protein into close proximity with the E3 ligase, which then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[8] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

Caption: General mechanism of PROTAC-mediated protein degradation.

Case Study: HJM-561, an EGFR PROTAC Degrader

This compound is a key component in the synthesis of HJM-561, an orally active and selective PROTAC designed to degrade Epidermal Growth Factor Receptor (EGFR).[][10] HJM-561 was developed to overcome resistance to Osimertinib, a third-generation EGFR tyrosine kinase inhibitor, which often arises from the C797S mutation in EGFR.[10]

HJM-561 incorporates a ligand that binds to EGFR and a lenalidomide-based moiety that recruits the CRBN E3 ligase, connected by a linker.[] This design allows for the selective degradation of mutant forms of EGFR, including the triple mutant (Del19/T790M/C797S and L858R/T790M/C797S), while having minimal effect on wild-type EGFR.[][10]

Quantitative Data for HJM-561

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

Table 2: Degradation Activity of HJM-561

| Cell Line/EGFR Mutant | DC50 (nM) | Dmax (%) | Reference(s) |

| Ba/F3 Del19/T790M/C797S | 9.2 | Not Reported | [] |

| Ba/F3 L858R/T790M/C797S | 5.8 | Not Reported | [] |

HJM-561 has also demonstrated potent anti-proliferative activity in cells expressing these EGFR mutants, with IC50 values of 15.6 nM and 17.0 nM in Del19/T790M/C797S and L858R/T790M/C797S Ba/F3 cells, respectively.[]

EGFR Signaling Pathway and Impact of Degradation

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.[5][11] Two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[11] In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.

Caption: EGFR signaling and its disruption by HJM-561.

By inducing the degradation of EGFR, HJM-561 effectively shuts down these downstream signaling pathways, leading to the inhibition of tumor growth.[][12] This approach is advantageous over traditional inhibitors as it removes the entire protein scaffold, potentially preventing the development of resistance mechanisms that can arise from kinase domain mutations.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in the synthesis of PROTACs and the subsequent evaluation of their biological activity.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for coupling this compound to a target-binding ligand containing a suitable functional group (e.g., an azide (B81097) for click chemistry or a nucleophile for substitution). The example below outlines a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction, a robust and widely used method for PROTAC synthesis.[][13]

Materials:

-

This compound

-

Azide-functionalized target-binding ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

-

Nitrogen or Argon gas

-

Reaction vessel

-

Stirring apparatus

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

-

Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve the azide-functionalized target-binding ligand (1 equivalent) and this compound (1-1.2 equivalents) in the chosen solvent system.

-

Degassing: Bubble nitrogen or argon gas through the solution for 15-30 minutes to remove dissolved oxygen, which can interfere with the reaction.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water and a solution of copper(II) sulfate (0.1-0.2 equivalents) in water.

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as NMR (1H and 13C), high-resolution mass spectrometry (HRMS), and analytical HPLC.

Caption: Workflow for PROTAC synthesis via click chemistry.

Protocol 2: Western Blotting for Protein Degradation

This protocol details the steps to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.[3]

Materials:

-

Cultured cells expressing the target protein

-

PROTAC compound dissolved in a suitable solvent (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol describes how to measure the effect of a PROTAC on cell viability, typically using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo®) assay.[11]

Materials:

-

Cultured cells

-

PROTAC compound

-

96-well plates

-

Cell viability reagent (e.g., MTT solution or CellTiter-Glo® reagent)

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).

-

Assay:

-

For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

-

Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 4: In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.[7]

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant Cereblon/DDB1 complex (E3 ligase)

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

PROTAC compound

-

Reaction buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.

-

PROTAC Addition: Add the PROTAC at the desired concentration. Include a no-PROTAC control.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Quenching: Stop the reaction by adding Laemmli buffer.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands corresponding to polyubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.

Conclusion

This compound is a valuable chemical tool for the construction of potent and selective PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its bifunctional nature, with reactive acetylene and bromine handles, allows for versatile and efficient synthesis of these targeted protein degraders. The successful development of the EGFR degrader HJM-561 highlights the potential of PROTACs built with this linker to address significant challenges in cancer therapy, such as acquired drug resistance. The experimental protocols provided in this guide offer a framework for researchers to synthesize and evaluate their own PROTACs, contributing to the continued advancement of this exciting therapeutic modality. As the field of targeted protein degradation evolves, the strategic use of well-designed building blocks like this compound will be crucial for unlocking the full therapeutic potential of PROTACs.

References

- 1. AKT Facilitates EGFR Trafficking and Degradation by Phosphorylating and Activating PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The BAD protein integrates survival signaling by EGFR/MAPK and PI3K/Akt kinase pathways in PTEN-deficient tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. pubs.acs.org [pubs.acs.org]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using Lenalidomide-acetylene-Br

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins of interest (POIs) through the ubiquitin-proteasome system. A PROTAC typically consists of three components: a ligand that binds to a POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Lenalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, making it a valuable component in PROTAC design.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the commercially available linker, Lenalidomide-acetylene-Br (IUPAC Name: 3-(4-(4-bromobut-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione). This linker features a terminal alkyne for "click chemistry" and a terminal alkyl bromide for nucleophilic substitution, offering two distinct and versatile strategies for conjugation to a POI ligand.

A key example of a PROTAC synthesized using this linker is HJM-561 , a potent and selective epidermal growth factor receptor (EGFR) degrader. The synthesis of HJM-561 demonstrates the utility of the alkylation strategy.

Signaling Pathway of Lenalidomide-based PROTACs

Lenalidomide-based PROTACs function by hijacking the CRBN E3 ubiquitin ligase to induce the degradation of a target protein. The PROTAC molecule facilitates the formation of a ternary complex between the POI and CRBN. This proximity induces the ubiquitination of the POI by the E3 ligase machinery. The polyubiquitinated POI is then recognized and degraded by the proteasome, leading to its clearance from the cell.

Application Notes and Protocols for Conjugating Lenalidomide-acetylene-Br to a Target Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), an immunomodulatory agent, has demonstrated significant therapeutic efficacy in various hematological malignancies.[1] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, which subsequently targets specific proteins for ubiquitination and proteasomal degradation.[1][2] This targeted protein degradation pathway has made lenalidomide a valuable component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its degradation.[3]

This document provides detailed protocols for the conjugation of Lenalidomide-acetylene-Br, a derivative of lenalidomide featuring a terminal alkyne group, to an azide-functionalized target ligand. The primary methods for this conjugation are copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These bioorthogonal reactions offer high efficiency and specificity, making them ideal for the synthesis of well-defined bioconjugates.[4]

Materials and Reagents

| Reagent | Supplier | Purpose |

| This compound | MedKoo Biosciences | E3 Ligase Ligand Precursor |

| Azide-Functionalized Target Ligand (e.g., Azide-VHL Ligand) | User-provided | Target Protein Ligand |

| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | CuAAC Catalyst Precursor |

| Sodium Ascorbate (B8700270) | Sigma-Aldrich | CuAAC Reducing Agent |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | CuAAC Copper(I) Stabilizing Ligand |

| Dibenzocyclooctyne (DBCO)-Functionalized Target Ligand | User-provided | SPAAC Target Protein Ligand |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | Solvent |

| N,N-Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | Solvent |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | Reaction Buffer |

| HPLC Grade Acetonitrile | Thermo Fisher Scientific | Purification |

| HPLC Grade Water | Thermo Fisher Scientific | Purification |

| Formic Acid | Thermo Fisher Scientific | Purification |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-functionalized target ligand using a copper(I) catalyst.

Reaction Scheme:

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 10 mM stock solution of the azide-functionalized target ligand in anhydrous DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 1.0 equivalent of the azide-functionalized target ligand stock solution with 1.1 equivalents of the this compound stock solution.

-

Add reaction buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration (typically 1-10 mM). The final volume of DMSO should ideally not exceed 10% of the total reaction volume.

-

-

Catalyst Addition:

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 2-3 minutes.

-

Add the catalyst premix to the reaction mixture to a final copper concentration of 100-500 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Purify the resulting Lenalidomide-PROTAC conjugate by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

-

Collect the fractions containing the desired product and confirm its identity by mass spectrometry and NMR.

-

Quantitative Data for CuAAC (Representative):

| Parameter | Value |

| Molar Ratio (this compound : Azide-Ligand) | 1.1 : 1.0 |

| Typical Reaction Time | 1 - 4 hours |

| Typical Reaction Temperature | Room Temperature |

| Representative Yield | 70-90%[5] |

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of this compound to a target ligand functionalized with a strained alkyne, such as DBCO.

Reaction Scheme:

(Note: For this reaction, an azide-functionalized Lenalidomide would be used with a DBCO-functionalized target ligand. The principle remains the same for conjugating this compound to a DBCO-azide linker on the target ligand.)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 10 mM stock solution of the DBCO-functionalized target ligand in anhydrous DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 1.0 equivalent of the DBCO-functionalized target ligand stock solution with 1.2 equivalents of the this compound stock solution.

-

Add reaction buffer (e.g., PBS, pH 7.4) or an appropriate organic solvent (e.g., DMSO, DMF) to achieve the desired final concentration.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Purify the resulting Lenalidomide-PROTAC conjugate by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

-

Collect the fractions containing the purified product and confirm its identity by mass spectrometry and NMR.

-

Quantitative Data for SPAAC (Representative):

| Parameter | Value |

| Molar Ratio (this compound : DBCO-Ligand) | 1.2 : 1.0 |

| Typical Reaction Time | 4 - 12 hours |

| Typical Reaction Temperature | Room Temperature |

| Representative Yield | 60-85% |

Characterization of the Conjugate

The successful synthesis of the Lenalidomide-target ligand conjugate should be confirmed by analytical techniques such as:

-

LC-MS: To confirm the molecular weight of the final product.

-

¹H NMR: To verify the structure of the conjugate.[6]

Representative Characterization Data:

| Technique | Expected Result |

| LC-MS | A peak corresponding to the calculated exact mass of the Lenalidomide-target ligand conjugate.[9] |

| ¹H NMR | Appearance of characteristic peaks for both the lenalidomide and target ligand moieties, as well as the newly formed triazole ring protons. |

| HPLC Purity | >95% |

Visualizations

Experimental Workflow

Caption: Workflow for the conjugation of this compound.

Lenalidomide Signaling Pathway

Caption: Lenalidomide's mechanism of action via CRBN-mediated degradation.

References

- 1. New mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Application Notes and Protocols for Lenalidomide-Acetylene-Br in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lenalidomide-Acetylene-Br

This compound is a versatile chemical tool employed in oncology research, primarily as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is a derivative of lenalidomide (B1683929), an immunomodulatory drug known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[1] The key features of this compound are the lenalidomide moiety, which serves as the E3 ligase ligand, and a terminal acetylene (B1199291) group connected by a linker, which also includes a bromine atom. The acetylene group is a reactive handle that allows for its conjugation to a target protein ligand via "click chemistry," a highly efficient and specific bioorthogonal reaction.[2][3] This modular approach enables the rapid assembly of novel PROTACs for targeted protein degradation in cancer research.

Mechanism of Action: Targeted Protein Degradation

PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4] A PROTAC is a heterobifunctional molecule with two key domains: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.

The lenalidomide portion of the PROTAC binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ligase complex.[1][5] Simultaneously, the other end of the PROTAC binds to the target cancer-associated protein (e.g., BRD4). This induced proximity facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] Within this complex, the E3 ligase tags the target protein with ubiquitin molecules. This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, leading to its elimination from the cell.[4] This event-driven, catalytic mechanism allows for the degradation of target proteins at low compound concentrations.[6]

Applications in Oncology Research

The primary application of this compound is in the development of PROTACs to degrade specific proteins that are drivers of cancer growth and survival. A prominent example is the targeting of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[7][8] BRD4 is a transcriptional co-activator that regulates the expression of key oncogenes, including c-Myc.[7] By degrading BRD4, lenalidomide-based PROTACs can effectively suppress the transcription of these oncogenes, leading to anti-proliferative effects in various cancer cell lines.[7][8]

The modular nature of PROTAC synthesis using this compound allows researchers to interchange the target protein ligand, enabling the development of degraders for a wide range of previously "undruggable" cancer targets.

Quantitative Data Summary

The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and their half-maximal inhibitory concentration (IC50) for cell viability. The table below summarizes reported data for various lenalidomide-based PROTACs targeting BRD4 in different cancer cell lines.

| PROTAC ID | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | IC50 (µM) | Reference |

| Compound 21 | BRD4 | Lenalidomide | THP-1 | Not Specified | 0.81 | [1][7] |

| PROTAC 4 | BRD4 | Lenalidomide | Not Specified | pM range | Not Specified | [9] |

| PROTAC 5 | BRD4 | Lenalidomide | Not Specified | Not Specified | Not Specified | [9] |

Note: Specific DC50 and IC50 values can vary depending on the cell line, treatment duration, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an azide-functionalized ligand of a protein of interest (POI-azide).

Materials:

-

This compound

-

POI-azide (Protein of Interest with a terminal azide (B81097) group)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

-

Reaction vessel

-

Stirring apparatus

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

-

Purification system (e.g., column chromatography)

Procedure:

-

Reactant Preparation: Dissolve the POI-azide (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent in a reaction vessel.

-

Catalyst Preparation: In a separate tube, prepare a stock solution of CuSO₄·5H₂O and a stock solution of the copper-chelating ligand (THPTA or TBTA).

-

Initiation of Click Reaction: To the solution of reactants, add the CuSO₄ solution (typically 0.1-0.25 mM final concentration) pre-mixed with the ligand (ligand to copper ratio of 5:1).[10]

-

Reduction of Copper: Add a freshly prepared solution of sodium ascorbate (typically 5 mM final concentration) to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.[10]

-

Reaction Incubation: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).[11]

-

Reaction Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

-

Purification: Purify the resulting PROTAC using an appropriate method, such as silica (B1680970) gel column chromatography, to remove any unreacted starting materials and catalyst.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as NMR and mass spectrometry.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein (e.g., BRD4) in cultured cancer cells after treatment with a lenalidomide-based PROTAC.[12]

Materials:

-

Cancer cell line expressing the target protein (e.g., THP-1, MDA-MB-231)

-

Synthesized PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

6-well cell culture plates

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, optional positive control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (e.g., anti-BRD4)

-

Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control. For a positive control for proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures the effect of the PROTAC on the viability of cancer cells.

Materials:

-

Cancer cell line

-

Synthesized PROTAC stock solution (in DMSO)

-

96-well cell culture plates (clear for MTT, opaque for CellTiter-Glo®)

-

Cell culture medium and supplements

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization solution (for MTT)

-

Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

Viability Measurement:

-

For MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

For CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for a short period to stabilize the luminescent signal.

-

-

Data Acquisition: Read the absorbance at the appropriate wavelength for the MTT assay or the luminescence for the CellTiter-Glo® assay using a plate reader.

-

Analysis: Subtract the background reading from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data and determine the IC50 value using appropriate software.

Visualizations

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Caption: General workflow for PROTAC synthesis and evaluation.

References

- 1. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. genelink.com [genelink.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes & Protocols for PROTACs with Lenalidomide-acetylene-Br

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to PROTAC Technology with Lenalidomide (B1683929)

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by co-opting the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the protein, offering potential advantages in potency, duration of effect, and the ability to target proteins previously considered "undruggable".[2][3][4]

A PROTAC molecule is composed of three distinct parts: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[7] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC molecule can act catalytically to degrade additional POI molecules.[6][7]

Lenalidomide and its analogues (like thalidomide (B1683933) and pomalidomide) are well-established ligands for the Cereblon (CRBN) E3 ligase.[8][9] CRBN is a substrate receptor component of the Cullin-RING Ligase 4 (CRL4-CRBN) E3 ubiquitin ligase complex.[10] By incorporating a lenalidomide moiety, a PROTAC can effectively hijack the CRL4-CRBN complex to induce degradation of a desired target protein.

The Role of Lenalidomide-acetylene-Br

This compound is a functionalized building block used in the synthesis of PROTACs.[11] It comprises:

-

The Lenalidomide Moiety: Serves as the CRBN-recruiting ligand.

-

An Acetylene-Br Group: A reactive linker component. The terminal bromide allows for straightforward nucleophilic substitution, enabling the covalent attachment of a linker and subsequently the POI-binding ligand to complete the PROTAC structure. The acetylene (B1199291) group provides rigidity and defined geometry to the initial part of the linker.